Tributyl(5-fluoro-2-methoxyphenyl)stannane
Overview
Description
Tributyl(5-fluoro-2-methoxyphenyl)stannane is a useful research compound. Its molecular formula is C19H33FOSn and its molecular weight is 415.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications Organotin compounds, such as tributylstannanes, are frequently utilized in synthetic chemistry for their roles in catalysis, cross-coupling reactions, and as reagents for the synthesis of complex molecules. For example, tributyl[(methoxymethoxy)methyl]stannane is used as a hydroxymethyl anion equivalent, showcasing the versatility of organotin compounds in adding functional groups to molecules under mild conditions (Danheiser et al., 2003). Similarly, tributyl(1-fluorovinyl)stannane serves as a precursor in palladium-catalyzed carbonylative coupling reactions, illustrating the potential of these compounds in facilitating carbon-carbon bond formation (Hanamoto et al., 2002).
Material Science and Organic Syntheses In material science and organic syntheses, organotin compounds are employed to introduce specific functional groups or to build complex molecular architectures. The reaction of tributylstannanes with diazomethane, phenylazide, and acetonitrile oxide to produce heterocyclic compounds highlights their use in constructing building blocks for further synthetic applications (Hanamoto et al., 2004). Moreover, the conversion of silanes to stannanes using a catalytic method demonstrates the importance of organotin compounds in facilitating transformations crucial for the development of new materials and chemicals (Warner & Buchwald, 1994).
Properties
IUPAC Name |
tributyl-(5-fluoro-2-methoxyphenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.3C4H9.Sn/c1-9-7-4-2-6(8)3-5-7;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFPHFGBUQACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33FOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381862 | |
Record name | tributyl(5-fluoro-2-methoxyphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223432-26-6 | |
Record name | tributyl(5-fluoro-2-methoxyphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.